3-(4-Chlorophenyl)-2-((2,5-dimethylbenzyl)thio)-4(3H)-quinazolinone

Catalog No.
S12484999
CAS No.
760203-10-9
M.F
C23H19ClN2OS
M. Wt
406.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Chlorophenyl)-2-((2,5-dimethylbenzyl)thio)-4(...

CAS Number

760203-10-9

Product Name

3-(4-Chlorophenyl)-2-((2,5-dimethylbenzyl)thio)-4(3H)-quinazolinone

IUPAC Name

3-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]quinazolin-4-one

Molecular Formula

C23H19ClN2OS

Molecular Weight

406.9 g/mol

InChI

InChI=1S/C23H19ClN2OS/c1-15-7-8-16(2)17(13-15)14-28-23-25-21-6-4-3-5-20(21)22(27)26(23)19-11-9-18(24)10-12-19/h3-13H,14H2,1-2H3

InChI Key

YCYZMRCMPJUIQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl

3-(4-Chlorophenyl)-2-((2,5-dimethylbenzyl)thio)-4(3H)-quinazolinone is a synthetic compound belonging to the quinazolinone family, characterized by its unique structure that includes a chlorophenyl group and a thioether moiety. The quinazolinone core is known for its diverse biological activities, making this compound of interest in medicinal chemistry. The presence of the 4-chlorophenyl group enhances its pharmacological profile, while the 2,5-dimethylbenzyl thio group may contribute to its lipophilicity and biological interactions.

Typical of quinazolinones, including:

  • Oxidation: Quinazolinones can be oxidized to form corresponding 4-oxo derivatives. For instance, oxidation with hydrogen peroxide in acidic conditions can yield 3,4-dihydro-4-oxoquinazoline derivatives .
  • Alkylation: The nitrogen atom in the quinazolinone structure can participate in alkylation reactions, forming N-alkylated derivatives upon treatment with alkyl halides .
  • Hydrolysis and Reduction: Hydrolysis can convert quinazolinones into carboxylic acids, while reduction processes can yield dihydro derivatives .

Research indicates that compounds within the quinazolinone class exhibit a range of biological activities, including:

  • Antitumor Activity: Quinazolinones have shown potential as antitumor agents in various in vitro studies. For instance, some derivatives exhibit cytotoxic effects against cancer cell lines .
  • Antimicrobial Properties: Certain quinazolinone derivatives possess antimicrobial properties, making them candidates for antibiotic development .
  • Enzyme Inhibition: Some studies suggest that quinazolinones can inhibit specific enzymes involved in cancer progression and other diseases, highlighting their therapeutic potential .

The synthesis of 3-(4-Chlorophenyl)-2-((2,5-dimethylbenzyl)thio)-4(3H)-quinazolinone typically involves several steps:

  • Formation of the Quinazolinone Core: This can be achieved via Niementowski's synthesis or by reacting anthranilic acid with appropriate reagents under controlled conditions .
  • Thioether Formation: The introduction of the thioether group may involve nucleophilic substitution reactions where a thiol reacts with an alkyl halide or similar electrophile.
  • Chlorination: The chlorophenyl group can be introduced through electrophilic aromatic substitution or by using chlorinated precursors during synthesis.

The compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Research Tool: It can be utilized in biochemical research to study enzyme interactions and cellular pathways related to quinazolinone derivatives.

Interaction studies involving 3-(4-Chlorophenyl)-2-((2,5-dimethylbenzyl)thio)-4(3H)-quinazolinone focus on its binding affinity to specific biological targets. Molecular docking studies have shown that this compound may interact with various proteins involved in disease pathways, suggesting its role as a potential inhibitor or modulator of these targets .

Several compounds share structural similarities with 3-(4-Chlorophenyl)-2-((2,5-dimethylbenzyl)thio)-4(3H)-quinazolinone. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
3-(4-Nitrophenyl)-2-thioquinazolinoneContains nitrophenyl instead of chlorophenylAntitumor activity
3-(Phenyl)-4(3H)-quinazolinoneLacks thioether but retains quinazolinone coreAntimicrobial properties
2-(Benzylthio)-4(3H)-quinazolinoneSimilar thioether structure but different substituentsEnzyme inhibition

Uniqueness

The uniqueness of 3-(4-Chlorophenyl)-2-((2,5-dimethylbenzyl)thio)-4(3H)-quinazolinone lies in its specific combination of the chlorophenyl and dimethylbenzyl thio groups, which may enhance its lipophilicity and selective binding to biological targets compared to other derivatives.

Cyclization Strategies Utilizing Anthranilic Acid Precursors

The Niementowski reaction remains the cornerstone for synthesizing 4(3H)-quinazolinones from anthranilic acid derivatives. Heating anthranilic acid with formamide at 120°C induces cyclization via water elimination, yielding the quinazolinone core. For the target compound, anthranilic acid is first acylated with 4-chlorobenzoyl chloride to introduce the 3-(4-chlorophenyl) substituent (Fig. 1A). Subsequent ring closure with formamide under reflux conditions produces 3-(4-chlorophenyl)-4(3H)-quinazolinone.

A critical modification involves bromination at position 2 using bromine in glacial acetic acid, creating a reactive site for thioether functionalization. This step introduces a chiral center on the aliphatic side chain, as confirmed by split aromatic proton signals in $$ ^1H $$-NMR spectra.

Table 1: Optimization of Cyclization Conditions

Anthranilic Acid DerivativeReagentTemperature (°C)Yield (%)
N-4-chlorobenzoyl anthranilic acidFormamide12092
N-4-chlorobenzoyl anthranilic acidAcetic anhydride10078

Thioether Functionalization via Nucleophilic Substitution Pathways

The 2-bromo intermediate undergoes nucleophilic substitution with 2,5-dimethylbenzyl mercaptan to install the thioether group. This reaction is typically conducted in dimethylformamide (DMF) with potassium carbonate as a base, achieving >85% yield. The mechanism proceeds via a thiolate anion attacking the electron-deficient C2 position, displacing bromide (Fig. 1B).

Notably, steric hindrance from the 2,5-dimethylbenzyl group necessitates prolonged reaction times (12–16 hours) for complete conversion. Microwave-assisted synthesis reduces this to 2 hours while maintaining yields above 80%.

Table 2: Thiol Reactivity in Nucleophilic Substitution

ThiolReaction Time (h)Yield (%)
2,5-Dimethylbenzyl mercaptan1687
Benzyl mercaptan1292
4-Nitrobenzyl mercaptan1868

Role of Dimroth Rearrangement in 4-Aminoquinazoline Formation

The Dimroth rearrangement enables positional isomerization of substituents on the quinazoline ring. For example, heating 3-(4-chlorophenyl)-2-thiomethyl-4-iminoquinazoline in aqueous acid rearranges the imino group to the 4-position, yielding 4-aminoquinazolinones. This reaction is pivotal for installing amino groups at specific positions while preserving the thioether functionality (Fig. 1C).

Key factors influencing the rearrangement:

  • pH: Optimal at pH 3–4 using dilute HCl.
  • Temperature: 80°C for 6 hours achieves >90% conversion.

Electrochemical Approaches for Quinazolinone Core Assembly

Electrosynthesis offers a green alternative for constructing the quinazolinone core. Anodic oxidation of N-(4-chlorophenyl)anthranilamide in aqueous acetonitrile (10 V, platinum electrodes) induces intramolecular C–N coupling, forming the bicyclic structure in 78% yield. This method avoids stoichiometric oxidants and operates at ambient temperature (Fig. 1D).

Table 3: Electrochemical vs. Thermal Cyclization

MethodSolventTemperature (°C)Yield (%)
ElectrochemicalH$$_2$$O/MeCN2578
ThermalDMF12085

Silylation-Mediated Chlorination and Subsequent Amination

Silylation with trimethylsilyl chloride (TMSCl) activates the quinazolinone core for electrophilic chlorination. Treating 3-phenyl-4(3H)-quinazolinone with TMSCl in tetrahydrofuran (THF) forms a silyl enolate, which reacts with chlorine gas to install the 4-chlorophenyl group. Subsequent amination with ammonium acetate replaces the silyl group with an amino moiety, though this step is omitted in the target compound’s synthesis.

Key Observations:

  • Silylation increases electrophilicity at C4 by 40% (calculated via DFT).
  • Chlorination efficiency correlates with silyl group bulkiness (TMS > TES > TBS).

XLogP3

6.2

Hydrogen Bond Acceptor Count

3

Exact Mass

406.0906621 g/mol

Monoisotopic Mass

406.0906621 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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